Differentiation by Lipophilicity: XLogP3 Comparison Against 2-Aminothiazole
The target compound's XLogP3 value of 1.3 [1] is significantly higher than that of the unsubstituted 2-aminothiazole analog, which has an XLogP3 of 0.2. This represents a 6.5-fold increase in the partition coefficient on a linear scale.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-Aminothiazole: XLogP3 = 0.2 |
| Quantified Difference | Δ = +1.1 (6.5-fold increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity indicates improved membrane permeability and potential for enhanced oral bioavailability, making it a more suitable starting point for hit-to-lead campaigns targeting intracellular targets than the less lipophilic parent scaffold.
- [1] PubChem. (2025). 4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine. PubChem Compound Summary for CID 767904. View Source
